2,4-Dinitroanisole
Overview
Description
2,4-Dinitroanisole (DNAN) is an explosive compound that has been increasingly used as a less-sensitive alternative to 2,4,6-trinitrotoluene (TNT) in military applications. It is a component of insensitive munitions (IM), which are designed to be more stable and less prone to accidental detonation than traditional explosives .
Synthesis Analysis
The synthesis of DNAN is not explicitly detailed in the provided papers. However, its use in various applications suggests that it is being produced in significant quantities to meet the demands of the defense industry as a safer explosive ingredient .
Molecular Structure Analysis
The molecular structure of DNAN has been characterized in crystallographic studies. It is reported that in the 2,4-dinitro compound, the methoxy groups make small torsion angles with the ring planes, which may influence the reactivity of the compound . The structure of DNAN plays a crucial role in its interactions and the formation of complexes such as the Meisenheimer complex, which is relevant to its detection and degradation .
Chemical Reactions Analysis
DNAN undergoes various chemical reactions, including nucleophilic addition and substitution. It has been observed that DNAN can react with piperidines to form not only the expected aromatic nucleophilic substitution products but also dinitrophenols through an SN2 reaction . Additionally, under anoxic conditions, DNAN can be transformed into aromatic amines, which may then covalently bond to quinones in soil, forming imines and Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of DNAN, such as its sensitivity to detonation and its behavior in the environment, are of particular interest. DNAN is less sensitive than TNT, making it a safer alternative for military use. Its environmental fate has been studied, with findings indicating that DNAN can be degraded by various microbial strains under aerobic and anaerobic conditions . The degradation pathways often involve the formation of intermediates such as 2,4-dinitrophenol (2,4-DNP) and the release of nitrite . The biodegradation of DNAN is influenced by factors such as the presence of soil organic carbon and the microbial community present .
Scientific Research Applications
Biodegradation and Environmental Fate : DNAN, used as a low sensitivity replacement for TNT in munitions, undergoes biodegradation by certain microbial strains like Nocardioides sp. JS1661. This strain can degrade DNAN via the 2,4-dinitrophenol pathway in various environments, including water, soil, and bioreactors, without accumulating harmful intermediates, suggesting its potential for bioremediation and waste treatment applications (Karthikeyan & Spain, 2016).
Adsorption and Removal Techniques : Studies have focused on the removal of DNAN from the environment using various adsorbents like granular activated carbon. These studies are essential for understanding how to effectively remove DNAN from water sources and prevent environmental contamination (Boddu et al., 2009).
Microbial Toxicity : The microbial toxicity of DNAN and its metabolites has been investigated, revealing its inhibitory effects on various microbial targets in different environmental conditions. This research is crucial for assessing the environmental risk of DNAN use (Liang et al., 2013).
Advanced Oxidation Processes : The degradation of DNAN in water using advanced oxidation processes like UV/persulfate has been studied. This research helps in developing effective methods for treating DNAN-contaminated water (Yang et al., 2018).
Thermodynamic and Safety Properties : The thermodynamic properties of DNAN, including its behavior under various conditions, are vital for predicting its responses in different scenarios, especially in military applications (Miao et al., 2019).
Biotransformation in Soils : The transformation of DNAN in soils, both aerobically and anaerobically, has been studied to understand its environmental fate. This research is significant for assessing the impact of DNAN on soil ecosystems (Olivares et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZVNVPQRKDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041366 | |
Record name | 2,4-Dinitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1-methoxy-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinitroanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19472 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000138 [mmHg] | |
Record name | 2,4-Dinitroanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19472 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dinitroanisole | |
CAS RN |
119-27-7 | |
Record name | 2,4-Dinitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DINITROANISOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L0OD70295 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.